Quinoxidine
Overview
Description
Quinoxidine, also known as Quinoxaline 1,4-dioxides, is an important class of heterocyclic N-oxides. It has a wide range of biological activity which determines its practical use in the development of drugs of various pharmaceutical groups . Derivatives from this series have found application in the clinic as antibacterial drugs and are used in agriculture . The presence of two N-oxide groups determines the pharmaceutical properties of quinoxaline-1,4-dioxides, such as antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic .
Synthesis Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Several synthetic strategies have been developed for the synthesis of quinoxaline derivatives . For instance, copper-catalyzed condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide, in a one-pot three-component reaction enables the synthesis of quinoxalines in good yields .
Molecular Structure Analysis
Quinoxaline 1,4-dioxides are known for their high reactivity and tendency to undergo various rearrangements . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions .
Chemical Reactions Analysis
Quinoxalines offer opportunities as reagents for the synthesis of biologically important condensed derivatives . The book explains new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, thus leading to biheterocyclic systems .
Physical And Chemical Properties Analysis
The chemistry of N-oxides of heterocyclic compounds is one of the dynamically developing areas of organic synthesis. Aliphatic and aromatic N-oxides are known as prodrugs due to their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells .
Scientific Research Applications
Quinoxaline, a nitrogen-containing heterocyclic compound, has many pharmaceutical and industrial applications . Here are six unique applications of Quinoxaline:
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Anti-Cancer & Anti-Proliferative Activity
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Anti-Microbial Activity
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Anti-Convulsant Activity
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Anti-Tuberculosis Activity
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Anti-Malarial Activity
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Anti-Leishmanial Activity
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Functionalized Quinoline Motifs
- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
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Synthesis and Reactivity
- Application : Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
- Methods : Tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
- Results : The synthetic strategies and their functionalization with possible mechanistic rationalization will no doubt be helpful for the readers who are anticipating a comprehensive overview on quinoxaline as well as benefiting researchers for future development .
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Drug Discovery
- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Methods : Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
- Results : The use of quinoline in drug discovery has led to the development of numerous effective treatments .
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Cinchona Alkaloids
- Application : Cinchona alkaloids, which include quinine, quinidine, cinchonidine, and cinchonine, are a unique class of quinoline alkaloids with a significant impact on human civilization .
- Methods : These alkaloids have been used in various applications, including as chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformations converting them into other modular and chiral building blocks .
- Results : The portfolio of applications of Cinchona alkaloids is much broader, involving chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformation converting them into other modular and chiral building blocks .
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Functionalized Quinoline Motifs
- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
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Drug Discovery
- Application : Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
- Methods : Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
- Results : The use of quinoline in drug discovery has led to the development of numerous effective treatments .
Safety And Hazards
Future Directions
Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The review considers the most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives, analyzes their biological properties, and evaluates the prospects for the practical application of the most interesting compounds .
properties
IUPAC Name |
[3-(acetyloxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-9(17)21-7-13-14(8-22-10(2)18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTLHMUHWUBHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C([N+](=O)C2=CC=CC=C2N1[O-])COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143690 | |
Record name | Quinoxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxidine | |
CAS RN |
10103-89-6 | |
Record name | 2,3-Quinoxalinedimethanol, 2,3-diacetate, 1,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10103-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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